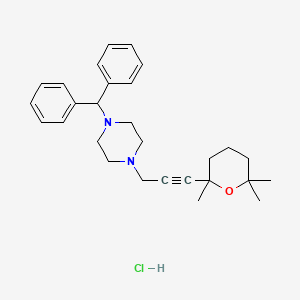
C28H37ClN2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C28H37ClN2O Maytansinol . It is a naturally occurring compound that belongs to the class of ansamycin antibiotics . Maytansinol is derived from the plant Maytenus ovatus and has been studied for its potential use in cancer treatment due to its cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maytansinol can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the ansa chain and the attachment of the aromatic ring. The key steps include:
Formation of the ansa chain: This involves the coupling of two fragments through a series of condensation reactions.
Attachment of the aromatic ring: This step involves the cyclization of the ansa chain with the aromatic ring to form the final structure.
Industrial Production Methods: Industrial production of Maytansinol involves the extraction of the compound from the plant Maytenus ovatus . The extraction process includes:
Harvesting: The plant material is harvested and dried.
Extraction: The dried plant material is extracted using organic solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate Maytansinol.
Chemical Reactions Analysis
Types of Reactions: Maytansinol undergoes various chemical reactions, including:
Oxidation: Maytansinol can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in Maytansinol.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Maytansinol with modified functional groups, which can have different biological activities .
Scientific Research Applications
Maytansinol has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Maytansinol is studied for its cytotoxic effects on cancer cells and its potential use in cancer therapy.
Medicine: It is being investigated for its potential use in the treatment of various types of cancer, including breast cancer and leukemia.
Mechanism of Action
Maytansinol exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for cell division. By binding to tubulin, Maytansinol disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets of Maytansinol include the tubulin protein and the microtubule network within the cell .
Comparison with Similar Compounds
Maytansine: Another ansamycin antibiotic with similar cytotoxic properties.
Ansamitocin: A related compound with similar mechanisms of action.
Rifamycin: An ansamycin antibiotic with antibacterial properties.
Uniqueness: Maytansinol is unique due to its potent cytotoxic effects and its potential use in the development of antibody-drug conjugates for targeted cancer therapy. Its ability to inhibit tubulin polymerization makes it a valuable compound for cancer research and treatment .
Properties
Molecular Formula |
C28H37ClN2O |
|---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
1-benzhydryl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine;hydrochloride |
InChI |
InChI=1S/C28H36N2O.ClH/c1-27(2)16-10-17-28(3,31-27)18-11-19-29-20-22-30(23-21-29)26(24-12-6-4-7-13-24)25-14-8-5-9-15-25;/h4-9,12-15,26H,10,16-17,19-23H2,1-3H3;1H |
InChI Key |
CLMAECKFDPHURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
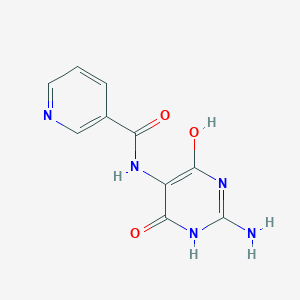
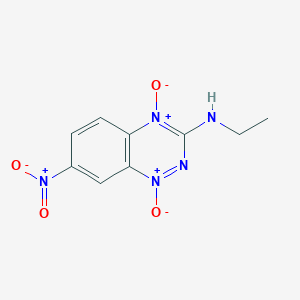
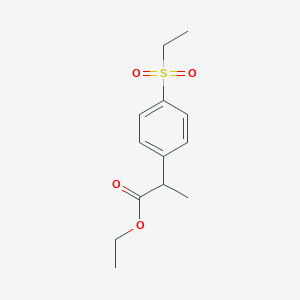
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
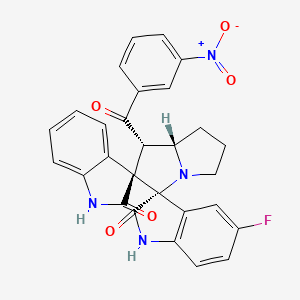
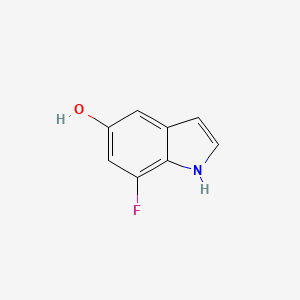
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
